9-Acetyldodecahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyldodecahydro-1H-carbazole is a chemical compound with the molecular formula C14H23NO. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their desirable electronic and charge-transport properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyldodecahydro-1H-carbazole typically involves the acetylation of dodecahydro-1H-carbazole. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
9-Acetyldodecahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
9-Acetyldodecahydro-1H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Acetyldodecahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A parent compound with similar electronic properties but lacking the acetyl group.
9-Ethyldodecahydro-1H-carbazole: Another derivative with an ethyl group instead of an acetyl group.
9H-Fluorene: A structurally related compound with similar aromatic properties.
Uniqueness
9-Acetyldodecahydro-1H-carbazole is unique due to its specific acetyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity or electronic characteristics are required .
Properties
CAS No. |
84697-10-9 |
---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h11-14H,2-9H2,1H3 |
InChI Key |
WCFMVZYSXWPQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCCC2C3C1CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.